molecular formula C7H6BrClO2 B15333067 3-Bromo-2-chloro-5-(hydroxymethyl)phenol

3-Bromo-2-chloro-5-(hydroxymethyl)phenol

Cat. No.: B15333067
M. Wt: 237.48 g/mol
InChI Key: IUVAJXNTVWNPQU-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-5-(hydroxymethyl)phenol is an organic compound that features a bromine, chlorine, and hydroxymethyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-chloro-5-(hydroxymethyl)phenol typically involves the bromination and chlorination of a precursor phenol compoundThe reaction conditions often require the use of bromine and chlorine reagents under controlled temperatures to ensure selective substitution at the desired positions on the phenol ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-chloro-5-(hydroxymethyl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-2-chloro-5-(hydroxymethyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-5-(hydroxymethyl)phenol involves its interaction with biological molecules. The compound can act as an antimicrobial agent by disrupting the cell membranes of bacteria and fungi. The presence of halogen atoms enhances its reactivity, allowing it to interfere with essential biological processes in microorganisms .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-chlorosalicylaldehyde
  • 2-Bromo-4-chloro-6-(hydroxymethyl)phenol
  • 3-Bromo-2-chlorophenol

Uniqueness

3-Bromo-2-chloro-5-(hydroxymethyl)phenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and biological properties. The combination of bromine, chlorine, and hydroxymethyl groups makes it a versatile compound for various applications .

Properties

Molecular Formula

C7H6BrClO2

Molecular Weight

237.48 g/mol

IUPAC Name

3-bromo-2-chloro-5-(hydroxymethyl)phenol

InChI

InChI=1S/C7H6BrClO2/c8-5-1-4(3-10)2-6(11)7(5)9/h1-2,10-11H,3H2

InChI Key

IUVAJXNTVWNPQU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1O)Cl)Br)CO

Origin of Product

United States

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